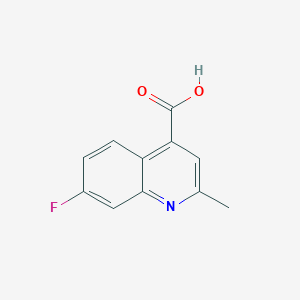

7-Fluoro-2-methylquinoline-4-carboxylic acid

Description

7-Fluoro-2-methylquinoline-4-carboxylic acid (CAS: 915923-73-8) is a fluorinated quinoline derivative with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . It is a light grey crystalline solid with a purity of ≥95% . The compound features a quinoline backbone substituted with a fluorine atom at position 7, a methyl group at position 2, and a carboxylic acid moiety at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and coordination chemistry applications.

Properties

IUPAC Name |

7-fluoro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNZFNKTKZNKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585527 | |

| Record name | 7-Fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-73-8 | |

| Record name | 7-Fluoro-2-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Cyclization Approaches

The quinoline core is commonly synthesized via cyclization reactions involving aniline derivatives and β-keto esters or aldehydes. The Doebner–Von Miller reaction is a classical method where aniline condenses with an aldehyde and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids. This method can be adapted for fluorinated anilines to yield fluorinated quinolines.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | Aniline derivative + aldehyde + pyruvic acid | Formation of intermediate |

| Cyclization | Heating (often reflux) | Quinoline ring formation |

| Fluorination | Using fluorinated aniline or electrophilic fluorination | Introduction of fluorine at position 7 |

| Carboxylation | Hydrolysis or oxidation steps | Carboxylic acid at position 4 |

Cyclization with Potassium Carbonate Base

A reported method for 7-fluoro-2-methylquinoline-4-carboxylic acid synthesis involves cyclization facilitated by potassium carbonate as a base. This base promotes intramolecular cyclization and decarboxylation steps, crucial for ring closure and carboxylic acid formation.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate quinoline synthesis, improving reaction rates and yields. This method reduces reaction times significantly compared to conventional heating and can be combined with ionic liquid media to enhance efficiency.

Metal-Catalyzed Annulation

Recent advances include iron-catalyzed annulation reactions under solvent-free conditions using magnetic nanoparticle-supported catalysts. These methods enable the synthesis of 2-arylquinoline-4-carboxylic acids with high yields and recyclability of catalysts, suggesting potential adaptation for this compound synthesis.

Detailed Synthetic Route Example

A representative synthetic route for this compound is summarized below:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of 7-fluoroaniline with acetaldehyde | Room temperature, potassium carbonate base | 70-80 | Formation of intermediate Schiff base |

| 2 | Cyclization to quinoline ring | Heating at reflux or microwave irradiation | 75-85 | Intramolecular ring closure |

| 3 | Methylation at position 2 | Using methyl iodide or methylating agent | 60-70 | Friedel-Crafts or nucleophilic substitution |

| 4 | Carboxylation at position 4 | Hydrolysis with aqueous base, acidification | 80-90 | Formation of carboxylic acid group |

Research Findings and Characterization

- NMR Spectroscopy: ^1H NMR confirms methyl group signals (~2.5 ppm) and aromatic protons; ^19F NMR confirms fluorine substitution at position 7.

- IR Spectroscopy: Characteristic carboxylic acid C=O stretch around 1700 cm^-1; aromatic C=C stretches between 1600-1500 cm^-1.

- Mass Spectrometry: Molecular ion peak consistent with C11H8FNO2 (molecular weight 205.18 g/mol).

- Purity and Yield: Optimized conditions yield 75-90% pure product after recrystallization.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Doebner–Von Miller Reaction | Well-established, simple reagents | Longer reaction times | 70-80 | Moderate |

| Potassium Carbonate Cyclization | Mild conditions, good regioselectivity | Requires careful pH control | 75-85 | Good |

| Microwave-Assisted Synthesis | Rapid reaction, higher yields | Requires specialized equipment | 80-90 | High |

| Metal-Catalyzed Annulation | Catalyst recyclability, solvent-free | Catalyst preparation complexity | 85-95 | Emerging industrial use |

Notes on Industrial Production

Industrial synthesis focuses on:

- Optimizing reaction conditions to maximize yield and purity.

- Avoiding corrosive reagents such as boron trifluoride, which complicate scale-up.

- Employing continuous flow or microwave-assisted methods to reduce reaction times and waste.

- Using environmentally benign solvents and recyclable catalysts to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-2-methylquinoline-4-carboxylic acid is primarily studied for its potential therapeutic properties. Its structural characteristics allow it to function as a precursor for the synthesis of various bioactive compounds.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism is common among fluoroquinolones, making it a candidate for developing new antibiotics targeting resistant strains .

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For instance, it has shown efficacy against breast cancer (MCF-7) and colon cancer (HCT116) cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes beyond DNA gyrase. It has potential applications in developing inhibitors for histone deacetylases (HDACs), which are crucial in cancer therapy .

Synthesis of Novel Compounds

This compound serves as a building block in synthesizing more complex quinoline derivatives and heterocyclic compounds. Its derivatives often possess enhanced biological activities, making them suitable candidates for drug development .

Antimicrobial Studies

The compound's antimicrobial properties have been extensively studied. It demonstrates effectiveness against both gram-positive and gram-negative bacteria. The structure of the compound allows for modifications that can enhance its potency against resistant strains of bacteria .

Anticancer Research

In a notable study involving the MCF-7 cell line, this compound exhibited an IC50 value of approximately 168.78 µM, indicating its potential as a lead compound for further development in cancer therapy . The mechanism of action includes promoting apoptosis and inducing cell cycle arrest.

Case Study 1: MCF-7 Cell Line

In vitro studies on MCF-7 cells revealed that treatment with this compound led to significant apoptosis induction. The study highlighted the importance of this compound in developing new anticancer agents.

| Concentration (µM) | Apoptotic Rate (%) |

|---|---|

| 1 | 10.10 |

| 2 | 15.53 |

| 4 | 27.92 |

This data indicates a dose-dependent increase in apoptosis compared to control treatments .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of histone deacetylases (HDACs) demonstrated that analogs of this compound could selectively inhibit HDAC3 over other isoforms. This selectivity is crucial for minimizing side effects in cancer treatment while maximizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor, disrupting key metabolic pathways in microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390/DuP-785)

- Structure : Fluorine at position 6, biphenyl group at position 2, methyl at position 3, and carboxylic acid at position 4.

- Key Differences: Enhanced water solubility due to the sodium salt form . Demonstrated potent antitumor activity against human colon carcinomas (e.g., 98% inhibition of DLD-2 tumors at 25 mg/kg) . Superior efficacy compared to fluorouracil and Adriamycin in preclinical models .

7-Fluoro-2-phenylquinoline-4-carboxylic Acid

- Structure : Phenyl group at position 2 instead of methyl.

- Key Differences :

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic Acid

- Structure : Chlorine at position 7, ethylphenyl at position 2, methyl at position 8.

- Key Differences :

Positional Isomerism and Functional Group Modifications

7-Fluoro-2-methylquinoline-3-carboxylic Acid

- Structure : Carboxylic acid at position 3 instead of 4.

- Reduced antitumor activity compared to position 4 derivatives, as seen in related analogs .

6-Fluoro-2-methylquinolin-4-ol

- Structure : Hydroxyl group at position 4 instead of carboxylic acid.

- Lower molecular weight (193.18 g/mol) and altered solubility profile .

Halogen-Substituted Analogs

7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

- Structure : Dual halogenation (Cl at 7, F at 6), dihydro-oxo core.

- Broader-spectrum antibacterial activity compared to mono-halogenated quinolines .

Key Findings and Implications

Biological Activity

7-Fluoro-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation processes. This synthetic route allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors. For instance, it has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction leads to antibacterial effects, particularly against Mycobacterium tuberculosis (Mtb) and other pathogens .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated cytotoxic effects against several cancer cell lines, with IC50 values reflecting moderate potency .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitubercular Activity : A study focused on the design and synthesis of quinoline derivatives highlighted that certain modifications at the C-6 position enhance activity against Mtb. Specifically, compounds with alkyl substitutions showed improved efficacy, indicating structure-activity relationships (SAR) that favor specific substituents for better antimicrobial action .

- Cytotoxicity Assays : Research demonstrated that this compound exhibited cytotoxic effects on HepG2 liver cancer cells with IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Studies have shown that it can effectively disrupt metabolic functions in microbial cells, thereby enhancing its antibacterial properties.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar quinoline derivatives:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notable Properties |

|---|---|---|---|

| This compound | <16 µg/mL | ~10 µM | Inhibits DNA gyrase; shows cytotoxicity |

| Gatifloxacin | <1 µg/mL | ~5 µM | Broad-spectrum antibiotic |

| Nadifloxacin | <0.5 µg/mL | ~15 µM | Fluorinated quinolone; effective against Gram-negative bacteria |

| Delafloxacin | <0.5 µg/mL | ~12 µM | Potent against resistant strains |

Q & A

Q. What are the common synthetic routes for preparing 7-fluoro-2-methylquinoline-4-carboxylic acid and its derivatives?

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensing isatin with ketones or aldehydes in an alkaline medium. For fluorinated analogs like this compound, fluorinated intermediates (e.g., fluoro-substituted isatin or ketones) are used. Reaction optimization may involve adjusting pH, temperature, and catalysts (e.g., sodium acetate) to improve yield and purity . Alternative routes include cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the fluorine substitution pattern and methyl group position.

- HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from incomplete fluorination or ester hydrolysis.

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for analogs like 2-(4-methylphenyl)quinoline-4-carboxylic acid .

Q. What safety precautions are recommended for handling fluorinated quinoline derivatives?

Fluorinated compounds may pose inhalation and dermal hazards. Use fume hoods, nitrile gloves, and lab coats. Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation. Toxicity data for this specific compound may be limited; thus, treat it as a potential irritant and follow general protocols for fluorinated aromatics .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Key factors include:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions.

- Fluorine Source : Electrophilic fluorinating agents (e.g., Selectfluor®) may improve regioselectivity compared to traditional methods .

Q. What structural modifications enhance the biological activity of fluorinated quinoline-4-carboxylic acids?

- Substituent Positioning : Fluorine at the 7-position increases metabolic stability and lipophilicity, improving blood-brain barrier penetration.

- Methyl Group at C2 : Reduces steric hindrance for binding to enzymatic targets (e.g., bacterial gyrase).

- Carboxylic Acid Functionalization : Ester or amide derivatives (e.g., ethyl esters) are prodrug candidates with improved bioavailability .

Q. How should researchers address contradictions in reported biological activity data for quinoline-4-carboxylic acid analogs?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) across labs.

- Purity Differences : Use HPLC to verify compound purity (>98%) before biological testing.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism .

Q. What computational methods predict the reactivity of this compound in drug discovery?

- DFT Calculations : Model electrophilic substitution patterns to predict regioselectivity in further derivatization.

- Molecular Docking : Simulate interactions with targets like DNA gyrase or topoisomerase IV using software (e.g., AutoDock Vina).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties based on logP and polar surface area .

Q. What challenges arise in quantifying fluorinated quinoline metabolites in biological matrices?

- Matrix Effects : Use isotope-labeled internal standards (e.g., -analogs) to correct for ion suppression in LC-MS.

- Fluorine-specific Detection : NMR offers selective quantification but requires high sample concentrations.

- Metabolite Stability : Store samples at -80°C to prevent degradation of labile carboxylic acid groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.